molecular formula C7H5Cl3O2S B1295223 2,4-Dichloro-5-methylbenzenesulfonyl chloride CAS No. 28286-86-4

2,4-Dichloro-5-methylbenzenesulfonyl chloride

Cat. No.: B1295223
CAS No.: 28286-86-4
M. Wt: 259.5 g/mol
InChI Key: DFBKCDYLPLBSJP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactivity and functional group versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5-methylbenzenesulfonyl chloride can be synthesized through the chlorosulfonation of 2,4-dichloro-5-methylbenzene. The reaction involves the introduction of a sulfonyl chloride group into the aromatic ring. The general reaction conditions include the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent and an inert solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of chlorosulfonic acid to a solution of 2,4-dichloro-5-methylbenzene under controlled temperature and agitation. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2,4-Dichloro-5-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl group, which enhance its electrophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 5-Methylbenzenesulfonyl chloride
  • 2,4-Dichloro-5-methylbenzenesulfonamide

Uniqueness

2,4-Dichloro-5-methylbenzenesulfonyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which significantly influences its reactivity and chemical properties. The combination of these substituents makes it a versatile intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBKCDYLPLBSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182536
Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
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Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28286-86-4
Record name 2,4-Dichloro-5-methylbenzenesulfonyl chloride
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Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
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Record name 28286-86-4
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Record name 2,4-Dichloro-5-methylbenzene-1-sulphonyl chloride
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Record name 2,4-dichloro-5-methylbenzene-1-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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